molecular formula C7H13N B15051241 (3S)-3-cyclopropylpyrrolidine

(3S)-3-cyclopropylpyrrolidine

Cat. No.: B15051241
M. Wt: 111.18 g/mol
InChI Key: DIPYDHCEOYPCTC-SSDOTTSWSA-N
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Description

(3S)-3-cyclopropylpyrrolidine is a chiral compound that features a cyclopropyl group attached to the third carbon of a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-cyclopropylpyrrolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclopropylamine and a suitable pyrrolidine precursor. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-cyclopropylpyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl group or the pyrrolidine ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones or carboxylic acids, while reduction can produce cyclopropylamines or other reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3S)-3-cyclopropylpyrrolidine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its chiral nature makes it an interesting subject for studies on stereochemistry and its effects on biological activity.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for the production of high-performance materials and other industrial applications.

Mechanism of Action

The mechanism of action of (3S)-3-cyclopropylpyrrolidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism depends on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-cyclopropylpyrrolidine: The enantiomer of (3S)-3-cyclopropylpyrrolidine, differing only in the spatial arrangement of atoms.

    Cyclopropylamine: A simpler compound with a cyclopropyl group attached to an amine.

    Pyrrolidine: The parent compound without the cyclopropyl group.

Uniqueness

This compound is unique due to its chiral nature and the presence of both a cyclopropyl group and a pyrrolidine ring

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

(3S)-3-cyclopropylpyrrolidine

InChI

InChI=1S/C7H13N/c1-2-6(1)7-3-4-8-5-7/h6-8H,1-5H2/t7-/m1/s1

InChI Key

DIPYDHCEOYPCTC-SSDOTTSWSA-N

Isomeric SMILES

C1CNC[C@@H]1C2CC2

Canonical SMILES

C1CC1C2CCNC2

Origin of Product

United States

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